Nannochelin B

Description

Properties

CAS No. |

133705-27-8 |

|---|---|

Molecular Formula |

C37H46N4O13 |

Molecular Weight |

754.8 g/mol |

IUPAC Name |

2-[2-[[1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C37H46N4O13/c1-54-35(48)29(17-9-11-23-41(53)33(45)21-19-27-14-6-3-7-15-27)39-31(43)25-37(51,36(49)50)24-30(42)38-28(34(46)47)16-8-10-22-40(52)32(44)20-18-26-12-4-2-5-13-26/h2-7,12-15,18-21,28-29,51-53H,8-11,16-17,22-25H2,1H3,(H,38,42)(H,39,43)(H,46,47)(H,49,50)/b20-18+,21-19+/t28?,29-,37?/m0/s1 |

InChI Key |

MSIKUOJWOBZEKW-VEIBTSJQSA-N |

SMILES |

COC(=O)C(CCCCN(C(=O)C=CC1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O |

Isomeric SMILES |

COC(=O)[C@H](CCCCN(C(=O)/C=C/C1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)/C=C/C2=CC=CC=C2)O)C(=O)O)(C(=O)O)O |

Canonical SMILES |

COC(=O)C(CCCCN(C(=O)C=CC1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nannochelin B; |

Origin of Product |

United States |

Foundational & Exploratory

Nannochelin B: Structural Anatomy and Chemical Biology Guide

The following technical guide details the structural and functional characteristics of Nannochelin B , a specialized citrate-hydroxamate siderophore.

Executive Summary

This compound (Formula: C

Unlike its congener Nannochelin A (the dimethyl ester), this compound is the monomethyl ester variant. This structural nuance alters its polarity and solubility profile, influencing its transport kinetics across bacterial membranes. Its hybrid structure—combining a hydrophilic citrate core with lipophilic cinnamoyl caps—makes it a prime candidate for "Trojan horse" antibiotic strategies, leveraging the iron transport machinery to smuggle drug payloads into resistant pathogens.

Structural Elucidation & Chemistry

Molecular Architecture

The this compound molecule is constructed from three distinct biosynthetic modules:

-

The Core: A central citric acid backbone.

-

The Linkers: Two

-hydroxy-L-lysine residues linked to the distal carboxyls of the citrate via amide bonds.[1][2] -

The Caps: Two cinnamoyl groups (trans-3-phenyl-2-propenoyl) attached to the

-hydroxy groups, forming the bidentate hydroxamate ligands.[1][2]

Key Structural Differentiators (A vs. B)

The Nannochelin series (A, B, C) differs primarily in the degree of esterification at the lysine C-termini.[1][2]

| Compound | Formula | Esterification Status | Molecular Weight | Polarity |

| Nannochelin A | C | Dimethyl ester (Bis-methyl) | ~768.8 Da | Lowest |

| This compound | C | Monomethyl ester | ~754.8 Da | Intermediate |

| Nannochelin C | C | Free acid (Bis-acid) | ~740.7 Da | Highest |

Iron Coordination Geometry

This compound functions as a hexadentate ligand, saturating the octahedral coordination sphere of Fe(III):

-

Ligand 1 & 2: The two distal hydroxamate groups (formed by the

-hydroxy-cinnamoyl moiety).[1][2] -

Ligand 3: The central

-hydroxy-carboxylate pocket of the citrate core.[1][2] This "mixed" coordination (citrate + hydroxamate) confers exceptional stability to the ferric complex (log

Visualization of Structural Connectivity

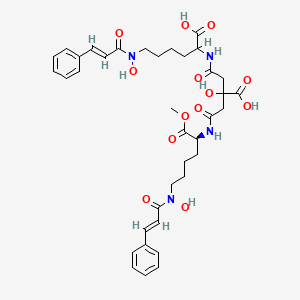

The following diagram illustrates the modular assembly of this compound, highlighting the specific functional groups responsible for iron binding and the monomethyl ester modification.

Figure 1: Structural connectivity of this compound, showing the asymmetric esterification (one methyl ester, one free acid) and the hexadentate iron coordination.[1][2]

Isolation and Characterization Protocol

To ensure reproducibility and purity for biological testing, the following self-validating workflow is recommended.

Production & Extraction[1][2]

-

Cultivation: Inoculate Nannocystis exedens (strain Na e485) in iron-deficient medium (e.g., modified MD1 medium with 2,2'-bipyridyl to induce siderophore production). Incubate at 30°C for 4-5 days.

-

Supernatant Recovery: Centrifuge culture broth (5000 x g, 20 min) to remove biomass.

-

Adsorption Chromatography: Pass the supernatant through an Amberlite XAD-16 resin column.[1][2]

-

Elution: Wash with H

O, then elute with 100% Methanol. Evaporate methanol to dryness.

Purification (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., Nucleosil C18, 5 µm).

-

Mobile Phase: Gradient of Methanol in 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1][2]

-

Gradient: 40% MeOH

80% MeOH over 20 mins.

-

-

Detection: UV at 280 nm (specific absorption of the cinnamoyl chromophore).[1][2]

-

Validation: Collect fractions reacting positive in the CAS Assay (Chrome Azurol S turns from blue to orange upon iron removal).

Structural Validation (NMR & MS)

Confirm identity using the following diagnostic signals:

Biological Implications & Drug Delivery[2]

The "Trojan Horse" Mechanism

The cinnamoyl moiety is not merely structural; it enhances membrane permeability. Bacteria recognize the iron-loaded this compound via specific outer membrane receptors (TonB-dependent transporters).[1][2]

-

Strategy: Conjugate antibiotics (e.g., beta-lactams) to the free carboxylic acid of this compound.[1][2]

-

Advantage: The active transport system pumps the conjugate into the periplasm, bypassing porin-mediated resistance.[2]

Pathway Diagram: Siderophore-Mediated Uptake

Figure 2: Biological uptake pathway of this compound, illustrating the active transport mechanism targeted for drug delivery.[1][2]

References

-

Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[2][5][6] Production, isolation, physico-chemical and biological properties.[2][5][6][7][8][9] The Journal of Antibiotics, 45(2), 147–150.[5][6]

-

PubChem. (n.d.).[2] Nannochelin A (Compound Summary).[1][2][6] National Library of Medicine.

-

MedKoo Biosciences. (n.d.).[2] this compound Product Data.

-

Johnston, L. P., et al. (2023). Chryseochelins—structural characterization of novel citrate-based siderophores produced by plant protecting Chryseobacterium spp.[2] Metallomics. (Contextual comparison of citrate-hydroxamate structures).

Sources

- 1. Metachelin B | C47H78N6O22 | CID 139587636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]

- 4. Total Synthesis of Mycolactones A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties PMID: 1556005 | MCE [medchemexpress.cn]

- 7. ISOLATION AND CHARACTERIZATION OF NOCARDICIN B [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. Pyrronazols, metabolites from the myxobacteria Nannocystis pusilla and N. exedens, are unusual chlorinated pyrone-oxazole-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Nannochelin B: Structural Architecture and Iron Chelation Dynamics in Nannocystis exedens

Executive Summary

Nannochelin B represents a sophisticated class of citrate-hydroxamate siderophores secreted by the myxobacterium Nannocystis exedens.[1][2][3][4] Distinct from its congener Nannochelin A by a single methylation site, this compound functions as a high-affinity iron scavenger (hexadentate ligand) capable of solubilizing Fe(III) in competitive soil microbiomes.[2][3][4] This guide dissects the molecular mechanics of this compound, detailing its hybrid biosynthetic origin, thermodynamic stability, and the receptor-mediated transport pathway that fuels myxobacterial growth.[4]

Chemical Architecture & Chelation Thermodynamics[2]

Structural Identity

Nannochelins are amphiphilic siderophores characterized by a citrate core functionalized with two lysine-derived arms.[2][3][4] The terminal amines of these lysines are acylated with cinnamoyl groups and hydroxylated to form hydroxamate binding units.

| Feature | Nannochelin A | This compound |

| Molecular Formula | C₃₈H₄₈N₄O₁₃ | C₃₇H₄₆N₄O₁₃ |

| Molecular Weight | 768.8 Da | 754.8 Da |

| C-Terminus State | Dimethyl ester | Monomethyl ester |

| Ligand Type | Hexadentate | Hexadentate |

| Key Pharmacophore | Cinnamoyl-hydroxamate | Cinnamoyl-hydroxamate |

Structural Logic:

-

The Anchor (Citrate): Provides a central

-hydroxy-carboxylate motif for Fe(III) coordination.[2][3][4] -

The Arms (Lysine): Spacers that provide flexibility, allowing the molecule to wrap around the metal ion.

-

The Claws (Hydroxamate): Two N-hydroxy-cinnamoyl groups provide four oxygen donors.[2][3][4]

-

The Variation: this compound possesses a free carboxylic acid (or mono-ester) on the citrate backbone, rendering it slightly more polar than the dimethyl ester Nannochelin A.

Coordination Chemistry

This compound binds Fe(III) in a 1:1 stoichiometric complex . The coordination sphere is octahedral, satisfied by six oxygen atoms:[4]

-

2 Oxygens from the central citrate (

-hydroxy and -

4 Oxygens from the two hydroxamate groups (N-O and C=O).

This hexadentate topology results in an extremely high stability constant (

Figure 1: Hexadentate coordination logic of this compound binding Ferric Iron.

Mechanistic Pathway: The Core Directive

The lifecycle of this compound follows a "Search, Seize, and Surrender" logic common to high-affinity siderophores but adapted for the myxobacterial context.[4]

Biosynthesis (Hybrid NIS/NRPS Logic)

Although the exact gene cluster is often strain-specific, the structure implies a convergence of two pathways:[2][3][4]

-

NIS (NRPS-Independent Siderophore) Synthetase: Condenses citric acid with two molecules of lysine (similar to iucA/iucC in aerobactin biosynthesis).[2][3]

-

Acylation/Modification: The lysine

-amines are hydroxylated (monooxygenase) and then acylated with cinnamoyl-CoA (acyltransferase).[2][3][4] -

Methylation: SAM-dependent methyltransferases convert the free carboxyls to esters.[2][3][4] this compound results from incomplete methylation or specific hydrolysis of Nannochelin A.

Iron Uptake & Release

The cinnamoyl moiety is not just structural; its hydrophobicity likely aids in membrane interaction or specific receptor recognition (TonB-dependent).[2][3][4]

-

Recognition: The Fe-Nannochelin B complex is recognized by a specific Outer Membrane Receptor (OMR), likely a FecA homolog.

-

Translocation: Energy from the proton motive force is transduced via the TonB-ExbB-ExbD complex, opening the OMR plug.[2][3][4]

-

Periplasmic Transit: Bound by a periplasmic binding protein (PBP) and shuttled to an ABC transporter.

-

Cytosolic Release (Reduction):

-

Unlike catechol siderophores (hydrolysis), hydroxamates typically release iron via reduction .

-

A ferric siderophore reductase reduces Fe(III) to Fe(II).[2][3]

-

Fe(II) has low affinity for the hydroxamate ligands and dissociates, entering the labile iron pool.

-

Note: The ester bonds in this compound are susceptible to intracellular esterases, which could generate the free acid form (Nannochelin C-like) as part of a degradation or recycling mechanism.[3][4]

-

Figure 2: Vectorial transport and reductive release pathway of this compound.[2][3][4]

Experimental Validation Protocols

To validate the presence and function of this compound, the following self-validating protocols are recommended.

CAS Shuttle Assay (Universal Detection)

Principle: Competition between the siderophore and the Chrome Azurol S (CAS)-Fe(III) complex.[2][3][4]

-

Preparation: Mix CAS solution (blue) with N. exedens culture supernatant.

-

Observation: A color change from Blue to Orange indicates iron removal from CAS, confirming siderophore activity.

-

Validation: Use uninoculated media as a negative control (stays blue) and Desferrioxamine B as a positive control.

Mass Spectrometry Profiling (Structural Confirmation)

Principle: Distinguish this compound from A based on the mass shift caused by the methyl ester difference.

-

Method: LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry).[2][3][4]

-

Expected Peaks:

-

Fragmentation (MS/MS): Look for the loss of the cinnamoyl group and the characteristic lysine-citrate fragments.[2][3]

Growth Promotion Assay (Bioactivity)

Principle: Confirm the biological utility of the isolated compound.

-

Setup:

-

Result: Restoration of growth in the presence of this compound confirms its role as a functional siderophore.

References

-

Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992).[1][4][5] Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[1][4][6] Production, isolation, physico-chemical and biological properties.[1][4][5][7] The Journal of Antibiotics, 45(2), 147–150.[1][5] Link

-

PubChem. (2025).[8] Nannochelin A (CID 11814693) and this compound (Structure Inference).[2][3] National Library of Medicine. Link

-

MedKoo Biosciences. (2025). This compound Product Data. MedKoo. Link

-

Johnstone, T. C., & Nolan, E. M. (2015). Beyond Iron: Non-Classical Biological Functions of Bacterial Siderophores. Dalton Transactions, 44(14), 6320–6339. (Context on citrate-hydroxamate mechanisms). Link

Sources

- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nannochelin A | C38H48N4O13 | CID 11814693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metachelin B | C47H78N6O22 | CID 139587636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 133705-25-6: Nannochelin A | CymitQuimica [cymitquimica.com]

- 5. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties PMID: 1556005 | MCE [medchemexpress.cn]

- 6. medkoo.com [medkoo.com]

- 7. Frontiers | Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism [frontiersin.org]

- 8. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Role of Nannochelin B in Bacterial Iron Acquisition

A Technical Guide to the

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is a critical limiting nutrient for nearly all bacteria, essential for a myriad of cellular processes but existing in a biologically inaccessible, oxidized state in aerobic environments. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity ferric iron chelators. This guide provides an in-depth technical examination of Nannochelin B, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. We will dissect its biosynthetic pathway, the molecular mechanics of iron chelation and transport, and the intricate genetic regulatory networks that govern its production. Furthermore, this document details validated experimental protocols for the detection, purification, and functional analysis of this compound, providing a robust framework for future research. Finally, we explore the translational potential of this system, particularly in the development of novel antimicrobial agents that hijack this essential nutrient pathway.

The Imperative for Iron: Siderophores as Master Scavengers

Iron's capacity to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an indispensable cofactor for enzymes involved in fundamental metabolic pathways, including cellular respiration and DNA synthesis. However, in the presence of oxygen and at physiological pH, iron predominantly exists as insoluble ferric oxy-hydroxide polymers, rendering it largely unavailable for microbial life. Siderophore-mediated iron acquisition is a primary strategy employed by bacteria to solubilize and internalize this essential metal.[1][2] Bacteria synthesize and secrete these chelators, which possess an exceptionally high affinity for Fe³⁺. The resulting ferri-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell.[1][3]

Nannochelins, produced by Nannocystis exedens, are a group of such siderophores.[4] This guide will focus specifically on this compound, elucidating its critical role in the survival and metabolic function of its producing organism.

This compound: A Molecular Profile

Nannochelins A, B, and C were first isolated from the culture broth of Nannocystis exedens Na e485.[4] They are classified as citrate-hydroxamate siderophores, indicating that their iron-coordinating moieties are derived from these two functional groups. This structure confers a high affinity and specificity for ferric iron, a hallmark of efficient siderophores.

While the precise biosynthetic gene cluster for Nannochelins in N. exedens is not as extensively characterized in readily available literature as those for other siderophores like myxochelins, the synthesis is presumed to follow the canonical non-ribosomal peptide synthetase (NRPS) or NRPS-independent synthetase (NIS) pathways typical for such secondary metabolites.[5] These enzymatic assembly lines build the molecule in a stepwise fashion from precursor molecules.

The this compound-Mediated Iron Acquisition Workflow

The process of acquiring iron using this compound is a highly coordinated, multi-step process involving synthesis, secretion, chelation, and a sophisticated, energy-dependent transport system.

3.1. Biosynthesis and Secretion

Under iron-deficient conditions, the expression of the this compound biosynthetic genes is upregulated. The assembled apo-Nannochelin B (iron-free form) is then secreted into the extracellular environment.

3.2. Iron Chelation and Complex Formation

Once secreted, apo-Nannochelin B scavenges for ferric iron in the environment. Its hydroxamate and citrate moieties form a stable, hexadentate octahedral complex with a single Fe³⁺ ion, effectively solubilizing it.

3.3. Recognition and Transport: The TonB-Dependent System

The ferri-Nannochelin B complex is too large to pass through the porin channels of the Gram-negative outer membrane. Instead, it is actively transported by a dedicated system.

-

Outer Membrane Receptor Binding : The ferri-Nannochelin B complex is recognized with high specificity by a TonB-dependent transporter (TBDT) located in the outer membrane.[6]

-

Energy Transduction : The transport process is an active one, energized by the proton motive force of the inner membrane. This energy is transduced from the inner membrane to the outer membrane receptor via a protein complex consisting of TonB, ExbB, and ExbD.[7][8][9]

-

Periplasmic Transport : Upon binding the ferri-siderophore, the TBDT undergoes a conformational change, allowing the complex to be translocated into the periplasmic space.[7]

-

Inner Membrane Transport : From the periplasm, the ferri-Nannochelin B complex is shuttled across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter.

-

Intracellular Iron Release : Once inside the cytoplasm, the iron must be released from the chelator. This is typically achieved through enzymatic reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore, or through enzymatic degradation of the siderophore itself. The released iron is then incorporated into metabolic pathways, while the apo-siderophore may be recycled.

Experimental Methodologies

Studying the this compound system requires a suite of biochemical and microbiological techniques.

5.1. Protocol 1: Siderophore Detection with Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. [10]It relies on the principle that a high-affinity chelator (the siderophore) will remove iron from a weaker chelator (the CAS dye complex), causing a visible color change. [10] Principle: The assay solution contains a ternary complex of Chrome Azurol S, iron(III), and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is blue. When a culture supernatant containing a siderophore is added, the siderophore sequesters the iron from the complex, releasing the free CAS dye, which results in a color change from blue to orange/yellow. [10] Step-by-Step Methodology (Liquid Assay):

-

Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

-

Grow Nannocystis exedens in an iron-limited defined medium to induce siderophore production. A parallel culture in iron-replete medium serves as a negative control.

-

Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

-

In a microplate, mix the culture supernatant with the CAS assay solution (e.g., in a 1:1 ratio).

-

Incubate at room temperature for a specified time (e.g., 20 minutes to a few hours).

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to the control (uninoculated medium) indicates siderophore activity.

-

Quantify siderophore production using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample. [11]

5.2. Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for purifying siderophores from complex culture broths to obtain a pure sample for structural and functional characterization. [12] Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The siderophore-containing supernatant is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and its polarity is gradually decreased by adding an organic solvent (e.g., acetonitrile). Less polar compounds (like many siderophores) will elute later than more polar ones. [12] Step-by-Step Methodology:

-

Grow a large-volume culture of N. exedens in iron-deficient medium.

-

Concentrate the cell-free supernatant (e.g., by lyophilization or rotary evaporation).

-

Pre-treat the concentrate to remove major impurities (e.g., by solid-phase extraction).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute with a gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile.

-

Monitor the eluate using a UV-Vis detector. Siderophores often have characteristic absorbance peaks (e.g., around 400-450 nm for the ferri-complex).

-

Collect fractions corresponding to the peaks of interest.

-

Verify the presence of siderophores in the collected fractions using the CAS assay.

-

Pool the pure fractions and remove the solvent for further analysis.

5.3. Data Presentation

| Parameter | Expected Result | Method |

| Siderophore Production | Orange/yellow halo on CAS agar; Decreased A₆₃₀ in liquid CAS assay | CAS Assay |

| Growth Promotion | Enhanced growth of N. exedens in iron-limited media supplemented with purified this compound | Bacterial Growth Assay |

| HPLC Retention Time | Characteristic peak at a specific retention time under defined conditions | Reversed-Phase HPLC |

| Molecular Weight | Determined mass corresponding to the chemical formula of this compound | Mass Spectrometry |

Implications for Drug Development: The Trojan Horse Strategy

The high specificity and essentiality of siderophore uptake pathways make them attractive targets for novel antimicrobial strategies. The "Trojan Horse" approach involves linking an antibiotic to a siderophore. [13] Mechanism:

-

A siderophore (or a synthetic mimic) is covalently attached to an antibiotic molecule, creating a siderophore-antibiotic conjugate. [13]2. The bacterium, recognizing the siderophore moiety, actively transports the conjugate into the cell using its dedicated TBDT system. [13][14]3. Once inside, the antibiotic is released and can act on its intracellular target, bypassing outer membrane permeability barriers and efflux pumps that might otherwise confer resistance.

This strategy has been successfully validated with the clinical approval of cefiderocol, a cephalosporin antibiotic linked to a catechol siderophore, which is effective against multi-drug resistant Gram-negative bacteria. [13]this compound, with its unique structure, could serve as a scaffold for developing new conjugates targeting pathogens capable of recognizing and utilizing it (or similar citrate-hydroxamate siderophores).

Conclusion

This compound is a vital component of the iron acquisition machinery of Nannocystis exedens. Its function encompasses a sophisticated and tightly regulated system of biosynthesis, extracellular chelation, and active transport. Understanding the intricate molecular details of this process not only provides fundamental insights into microbial physiology and survival but also opens promising avenues for the development of next-generation antimicrobial agents. The protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the this compound system and other siderophore-mediated pathways.

References

-

Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147–150. [Link]

-

Hider, R. C., & Kong, X. (2010). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 74(1), 1–23. [Link]

-

Krewulak, K. D., & Vogel, H. J. (2008). Structural biology of bacterial iron uptake. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1781–1804. [Link]

-

Gomez, L. M., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. Molecules, 26(1), 123. [Link]

-

Frank, B., et al. (2015). Biosynthesis, and Total Synthesis of Pyrronazol B a Secondary Metabolite from Nannocystis pusilla. Angewandte Chemie International Edition, 54(4), 1236-1240. [Link]

-

McCarthy, M. W. (2020). Siderophore conjugates to combat antibiotic-resistant bacteria. Expert Opinion on Drug Discovery, 15(9), 1039-1051. [Link]

-

Krasnov, A. N., et al. (2022). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. International Journal of Molecular Sciences, 23(21), 13393. [Link]

-

Nozat, F., et al. (2004). TonB-dependent transporters: regulation, structure, and function. Biochimie, 86(11), 811-824. [Link]

-

Reichenbach, H. (1970). Nannocystis exedens gen. nov., spec. nov., a new myxobacterium of the family Sorangiaceae. Archiv für Mikrobiologie, 70(2), 119-138. [Link]

-

Anonymous. (2025). Siderophore Detection assay. protocols.io. [Link]

-

Rieck, F. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent Technologies. [Link]

-

Troxell, B., & Hassan, H. M. (2013). Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria. Frontiers in Cellular and Infection Microbiology, 3, 59. [Link]

-

Anonymous. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Shimadzu. [Link]

-

Chen, Y. T., et al. (2021). Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus. Frontiers in Microbiology, 11, 614216. [Link]

-

Wood, E. R., et al. (2022). Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii. Antibiotics, 11(10), 1431. [Link]

-

Anonymous. (n.d.). TonB-dependent siderophore receptor (IPR010105). InterPro, EMBL-EBI. [Link]

-

Garsin, D. A., et al. (2018). The Role of Fur in the Transcriptional and Iron Homeostatic Response of Enterococcus faecalis. Frontiers in Microbiology, 9, 1573. [Link]

-

Shim, S. L., & Mobley, H. L. T. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 1949, 107-114. [Link]

-

Anonymous. (2025). Siderophore Detection assay v1. ResearchGate. [Link]

-

Li, D., et al. (2024). Biochemical characterization and mutational analysis of the NurA protein from the hyperthermophilic euryarchaeon Thermococcus barophilus Ch5. International Journal of Biological Macromolecules, 259(Pt 2), 129206. [Link]

-

Miller, M. J., et al. (2017). Iron Acquisition by the Genus Mycobacterium: History, Mechanisms, Role of Siderocalin, Anti-Tuberculosis Drug Development. Chemical Reviews, 117(15), 9904-9949. [Link]

-

Anonymous. (2021). Siderophore‑antibiotic conjugates: structural diversity and antibacterial activity. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

-

Chakraborty, R., et al. (2003). TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport. Molecular Microbiology, 50(3), 721-729. [Link]

-

Anonymous. (n.d.). Nannocystis exedens Na e1. BacDive. [Link]

-

Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism. Frontiers in Microbiology, 14, 1177614. [Link]

-

Anonymous. (n.d.). Ferric uptake regulator family. Wikipedia. [Link]

-

Liu, J., et al. (2024). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. International Journal of Molecular Sciences, 25(3), 1775. [Link]

-

Anonymous. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. [Link]

-

Delany, I., et al. (2004). Identification of iron-activated and -repressed Fur-dependent genes by transcriptome analysis of Neisseria meningitidis group B. Proceedings of the National Academy of Sciences, 101(29), 10633-10638. [Link]

-

Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species. ResearchGate. [Link]

-

Honda, J. R., et al. (2023). Genomic and microbiological analyses of iron acquisition pathways among respiratory and environmental nontuberculous mycobacteria from Hawaiʻi. Frontiers in Microbiology, 14, 1276023. [Link]

-

Anonymous. (n.d.). 2.10. Chrome Azurol S (CAS) Assay. Bio-protocol. [Link]

-

Wencewicz, T. A. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? Bioorganic & Medicinal Chemistry, 27(19), 115319. [Link]

-

Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters, including that of nine novel species, suggests plasticity of myxobacterial specialized metabolism. Frontiers. [Link]

-

Thistle, J. E., et al. (2021). A Novel Natural Siderophore Antibiotic Conjugate Reveals a Chemical Approach to Macromolecule Coupling. ACS Central Science, 7(5), 830-836. [Link]

-

Gomez, L. M., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. MDPI. [Link]

-

Lee, H. J., et al. (2004). Positive Regulation of fur Gene Expression via Direct Interaction of Fur in a Pathogenic Bacterium, Vibrio vulnificus. Journal of Bacteriology, 186(1), 241-247. [Link]

-

D'Alelio, L., et al. (2023). A Four-Step Platform to Optimize Growth Conditions for High-Yield Production of Siderophores in Cyanobacteria. Marine Drugs, 21(2), 79. [Link]

-

Anonymous. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]

-

Hu, X., & Boyer, G. L. (2009). A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by. African Journal of Biotechnology, 8(23). [Link]

-

Page, M. G. P. (2019). An overview of recent progress in siderophore-antibiotic conjugates. Future Medicinal Chemistry, 11(13), 1617-1633. [Link]

-

Guan, Z., et al. (2024). Identification of TonB-dependent siderophore receptor inhibitors against Flavobacterium columnare using a structure-based high-throughput virtual screening method. Frontiers in Microbiology, 15, 1386766. [Link]

-

Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters, including that of nine novel species, suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species: Archangium lansinium sp. nov., Myxococcus landrumus sp. nov., Nannocystis bainbridgea sp. nov., Nannocystis poenicansa sp. nov., Nannocystis radixulma sp. nov., Polyangium mundeleinium sp. nov., Pyxidicoccus parkwaysis. bioRxiv. [Link]

Sources

- 1. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. agilent.com [agilent.com]

- 13. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Nannochelin B molecular weight and chemical formula

An In-Depth Review of the Physicochemical Properties, Biosynthesis, and Functional Analysis of a Myxobacterial Siderophore

Abstract

Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. As a high-affinity iron-chelating agent, it plays a crucial role in microbial iron acquisition. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, a proposed biosynthetic pathway, its mechanism of action, and detailed protocols for its isolation and bioactivity assessment. This document is intended for researchers in natural product chemistry, microbiology, and drug development who are interested in the discovery and application of microbial siderophores.

Introduction to this compound

This compound is a member of the nannochelin family of siderophores, which were first isolated from the culture broth of the myxobacterium Nannocystis exedens[1]. Siderophores are low-molecular-weight compounds secreted by microorganisms under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the extracellular environment[1]. This compound is classified as a citrate-hydroxamate siderophore, indicating that its structure incorporates both citrate and hydroxamic acid functional groups for the coordination of iron. Beyond its primary role in iron metabolism, this compound has been observed to exhibit weak growth-inhibitory activity against certain bacteria and fungi[1].

Physicochemical Properties

The fundamental molecular attributes of this compound are essential for its characterization and synthesis. These properties have been determined through mass spectrometry and elemental analysis.

| Property | Value | Source |

| Chemical Formula | C₃₇H₄₆N₄O₁₃ | [2] |

| Molecular Weight | 754.79 g/mol | N/A |

| Exact Mass | 754.3061 Da | N/A |

| Elemental Analysis | C: 58.88%, H: 6.14%, N: 7.42%, O: 27.56% | N/A |

| CAS Number | 133705-27-8 | [2] |

Chemical Structure

The chemical structure of this compound is defined by a central citrate backbone linked to two hydroxamate-containing moieties. The connectivity of the atoms can be represented by the following SMILES string:

COC(=O)C(CCCCN(O)C(=O)C=Cc1ccccc1)NC(=O)CC(O)(CC(=O)NC(CCCCN(O)C(=O)C=Cc1ccccc1)C(O)=O)C(O)=O[3]

This structure underscores the presence of multiple coordination sites for iron, which is characteristic of high-affinity siderophores.

Biosynthesis of this compound

The biosynthesis of siderophores is typically orchestrated by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPS) or by NRPS-independent synthetase (NIS) pathways[4][5]. Given that this compound is a citrate-hydroxamate siderophore, its biosynthesis is likely mediated by a NIS pathway, which is common for siderophores containing citric acid[4][5].

The proposed biosynthetic pathway for this compound is initiated with the activation of citric acid by a NIS synthetase. This enzyme catalyzes the formation of a citrate-AMP intermediate, providing the necessary energy for the subsequent condensation reactions. The activated citrate is then sequentially condensed with two molecules of a hydroxamate-containing precursor. L-ornithine is a common biosynthetic precursor for the hydroxamate groups in many fungal and bacterial siderophores[6]. The final steps would involve the attachment of the remaining side chains to complete the this compound molecule.

Caption: Proposed NIS-mediated biosynthesis of this compound.

Mechanism of Action

Iron Chelation

The primary function of this compound is to sequester ferric iron from the environment. The hydroxamate and carboxylate groups within the molecule act as bidentate ligands, forming a stable hexadentate octahedral complex with Fe³⁺. This high-affinity binding allows Nannocystis exedens to solubilize and transport iron, which is otherwise poorly bioavailable. Once the this compound-Fe³⁺ complex is formed, it is recognized by specific receptors on the bacterial cell surface and actively transported into the cell. Inside the cell, the iron is released from the siderophore, often through reduction to Fe²⁺, making it available for various metabolic processes.

Sources

- 1. Structure Elucidation and Biosynthesis of Nannosterols A and B, Myxobacterial Sterols from Nannocystis sp. MNa10993 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Evaluation of anatomical consistency in craniofacial superimposition images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 133705-25-6: Nannochelin A | CymitQuimica [cymitquimica.com]

Methodological & Application

Protocol for the Isolation of Nannochelin B from Nannocystis exedens Culture Broth

Application Note & Protocol Guide

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation and purification of Nannochelin B, a citrate-hydroxamate siderophore, from the culture broth of the myxobacterium Nannocystis exedens. Nannochelins, including this compound, are of significant interest to researchers in microbiology, natural product chemistry, and drug development due to their iron-chelating properties and potential biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from culture preparation to the final purification and characterization of this compound. The protocol emphasizes the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to this compound

Nannochelins A, B, and C are novel citrate-hydroxamate siderophores produced by the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron, an essential nutrient, from their environment. The unique structural features of Nannochelins make them intriguing targets for chemical and biological investigation. This protocol focuses specifically on the isolation of this compound, providing a robust methodology to obtain this compound in a purified form for further studies.

Overview of the Isolation Workflow

The isolation of this compound from the culture broth of Nannocystis exedens involves a multi-step process designed to separate the target molecule from other cellular metabolites and media components. The general workflow is depicted in the diagram below.

Caption: Overall workflow for the isolation of this compound.

Detailed Protocols

Culturing of Nannocystis exedens

The successful isolation of this compound begins with the robust cultivation of Nannocystis exedens. The choice of culture medium and growth conditions are critical for maximizing the production of siderophores.

Materials:

-

Nannocystis exedens strain (e.g., DSM 71, ATCC 25963)[2]

-

Appropriate culture medium (e.g., TOLI AGAR or VY/2 AGAR)[3]

-

Sterile culture flasks or fermenter

-

Incubator shaker

Protocol:

-

Prepare the selected culture medium according to the supplier's instructions and sterilize by autoclaving.

-

Inoculate the sterile medium with a fresh culture of Nannocystis exedens.

-

Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking for a period determined by the growth curve of the bacterium to reach the stationary phase, when secondary metabolite production is often maximal.

-

Monitor the culture for growth and siderophore production using a suitable assay, such as the chrome azurol S (CAS) assay for qualitative detection.

Extraction of Crude Siderophores

The first step in purification is to separate the this compound from the bacterial cells and large macromolecules in the culture broth.

Materials:

-

High-speed centrifuge

-

Centrifuge bottles

-

Filtration apparatus (e.g., 0.22 µm filter)

Protocol:

-

Harvest the bacterial culture by centrifugation at a high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the cells.

-

Carefully decant the supernatant, which contains the secreted siderophores.

-

For analytical purposes, it is recommended to filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

Solid-Phase Extraction (SPE) for Concentration and Partial Purification

Solid-phase extraction is a crucial step to concentrate the siderophores from the large volume of the culture supernatant and to remove salts and other polar impurities.[4][5] Given that this compound is a citrate-hydroxamate siderophore, a reversed-phase sorbent is a suitable choice.

Materials:

-

Reversed-phase SPE cartridges (e.g., C18)

-

SPE manifold

-

Methanol (HPLC grade)

-

Deionized water

-

Organic solvent for elution (e.g., acetonitrile or methanol)

Protocol:

-

Condition the SPE cartridge: Sequentially wash the C18 cartridge with one column volume of methanol followed by one column volume of deionized water. This activates the stationary phase.

-

Load the sample: Pass the cell-free supernatant through the conditioned SPE cartridge. The siderophores will bind to the C18 sorbent, while salts and highly polar compounds will pass through.

-

Wash the cartridge: Wash the cartridge with one to two column volumes of deionized water to remove any remaining unbound impurities.

-

Elute the siderophores: Elute the bound siderophores with a suitable organic solvent, such as methanol or acetonitrile. The choice of elution solvent may need to be optimized. Collect the eluate.

-

Dry the eluate: Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen to obtain the crude, partially purified siderophore extract.

High-Performance Liquid Chromatography (HPLC) for Final Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of this compound from the crude extract.[6][7] This method separates compounds based on their hydrophobicity.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18 or C8)

-

Mobile phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid)

-

Mobile phase B: Acetonitrile or methanol with the same ion-pairing agent

-

Fraction collector

Protocol:

-

Prepare the sample: Reconstitute the dried crude extract from the SPE step in a small volume of the initial mobile phase.

-

Set up the HPLC system: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).

-

Inject the sample: Inject the reconstituted sample onto the HPLC column.

-

Run the gradient: Elute the compounds using a linear gradient of increasing organic solvent (mobile phase B). A typical gradient might be from 5% to 95% mobile phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.

-

Monitor and collect fractions: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to the chromophore of this compound, if known). Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze fractions: Analyze the collected fractions for the presence of this compound using a rapid method such as mass spectrometry.

-

Pool and dry: Pool the fractions containing pure this compound and evaporate the solvent.

Characterization of Purified this compound

Once isolated, the identity and purity of this compound must be confirmed using analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the isolated compound and can provide structural information through fragmentation analysis.

Technique:

-

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar molecules like siderophores.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns for structural elucidation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a novel compound.

Techniques:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Experiments such as COSY, HSQC, and HMBC are essential for assembling the complete molecular structure by identifying correlations between different atoms.[9][10]

Quantitative Data Summary

The following table provides a hypothetical summary of the expected yield and purity at different stages of the purification process. Actual values will vary depending on the culture conditions and the efficiency of each purification step.

| Purification Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Culture | N. exedens inoculum | 1 L Culture Broth | - | <1 |

| Extraction | 1 L Culture Broth | ~100 mg Crude Extract | ~80-90 | ~5-10 |

| SPE | ~100 mg Crude Extract | ~20 mg Partially Purified Extract | ~70-80 | ~30-50 |

| RP-HPLC | ~20 mg Partially Purified Extract | ~1-5 mg Pure this compound | ~50-70 | >95 |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation of this compound from the culture broth of Nannocystis exedens. By following these steps, researchers can obtain purified this compound for further investigation into its chemical properties, biological activities, and potential applications in medicine and biotechnology. The principles and techniques described herein are also applicable to the isolation of other siderophores and natural products from microbial sources.

References

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

-

Moradi, F., Yaghoubi-Avini, M., & Wink, J. (2022). Isolation of Nannocystis species from Iran and exploring their natural products. Archives of Microbiology, 204(2). [Link]

-

Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. [Link]

-

Tabea, A., et al. (2023). Structure Elucidation and Biosynthesis of Nannosterols A and B, Myxobacterial Sterols from Nannocystis sp. MNa10993. Marine Drugs, 21(4), 235. [Link]

-

Gärdes, A., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

-

Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 619. [Link]

-

Baars, O., et al. (2020). Extraction and Detection of Structurally Diverse Siderophores in Soil. Frontiers in Environmental Science, 8. [Link]

-

Gilar, M., et al. (2024). Optimisation of denaturing ion pair reversed phase HPLC for the purification of ssDNA in SELEX. Journal of Chromatography A. [Link]

-

S, A., & S, G. (2017). Screening and Partial Purification of Hydroxamate Type Siderophore from Pseudomonas sp. International Journal of Current Microbiology and Applied Sciences, 6(9), 2380-2385. [Link]

-

Kunze, B., et al. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147-150. [Link]

-

Alfaro-baena, I., et al. (2024). A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI. Molecules. [Link]

-

Mawji, E., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

-

Herrmann, J., et al. (2016). Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites. Beilstein Journal of Organic Chemistry, 12, 96-116. [Link]

-

Kather, L., et al. (2020). Chryseochelins—structural characterization of novel citrate-based siderophores produced by plant protecting Chryseobacterium spp. RSC Advances, 10(49), 29334-29342. [Link]

-

Shephard, F., & Perin, N. (2008). CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. Acta Chimica Slovenica, 55(4). [Link]

-

Herrmann, J., et al. (2016). Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites. Beilstein Journal of Organic Chemistry, 12, 96-116. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139587636, Metachelin B. [Link]

-

dos Santos, R. M. B., & de Souza, J. S. (2021). NMR as a tool for compound identification in mixtures. ChemRxiv. [Link]

-

DSMZ. (n.d.). Nannocystis exedens subsp. exedens. [Link]

-

BacDive. (n.d.). Nannocystis exedens. [Link]

-

BacDive. (n.d.). Nannocystis exedens Na e1. [Link]

-

Wang, Y., et al. (2021). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Nature Communications, 12(1), 1-11. [Link]

Sources

- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nannocystis exedens Na e1 | Type strain | DSM 71, ATCC 25963, NBRC 100083 | BacDiveID:10177 [bacdive.dsmz.de]

- 3. bacdive.dsmz.de [bacdive.dsmz.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites [beilstein-journals.org]

- 10. chemrxiv.org [chemrxiv.org]

HPLC purification methods for Nannochelin B siderophores

Application Note: High-Purity Isolation of Nannochelin B Siderophores via RP-HPLC

Abstract

This application note details a robust workflow for the isolation and purification of this compound, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. While original isolation methods utilized methanol-based gradients on older stationary phases, this protocol introduces a modernized Reverse-Phase HPLC (RP-HPLC) method using Acetonitrile/Trifluoroacetic Acid (TFA) gradients on high-efficiency C18 columns. This approach optimizes resolution between the structurally similar Nannochelins A, B, and C, ensuring high purity (>95%) suitable for biological assays and structural elucidation.

Introduction & Scientific Context

Nannochelins are high-affinity iron-chelating compounds (siderophores) secreted by Nannocystis exedens to scavenge iron from the environment. Structurally, they belong to the citrate-hydroxamate class, characterized by a citric acid core functionalized with hydroxamic acid moieties and varying acyl chains.

-

The Challenge: Nannochelins A, B, and C differ primarily in their acylation patterns (fatty acid tails). This results in subtle hydrophobicity differences that are difficult to resolve using standard flash chromatography.

-

The Solution: RP-HPLC is the gold standard for this separation. The use of TFA is critical; it suppresses the ionization of the free carboxyl groups on the citrate core, sharpening peak shape and preventing "fronting" caused by mixed ionic states.

Target Analyte:

-

Compound: this compound[1]

-

Class: Citrate-Hydroxamate Siderophore[1]

-

Source: Nannocystis exedens (e.g., strain Na e485)[1]

-

Key Property: Strong Fe(III) chelation (detectable via CAS Assay).

Pre-Purification Workflow (Upstream Processing)

Direct injection of culture supernatant into an HPLC column will result in irreversible fouling. A "Capture and Polish" strategy is required.

Step 2.1: Fermentation & Clarification

-

Cultivate Nannocystis exedens in iron-limited media (to induce siderophore production).

-

Centrifuge culture broth at 8,000 x g for 20 mins to remove biomass.

-

Filter supernatant through a 0.22 µm PES membrane.

Step 2.2: Capture (Solid Phase Extraction)

-

Resin: Amberlite XAD-16 (polystyrene-divinylbenzene).

-

Mechanism: Hydrophobic interaction captures the siderophore while salts and polar media components pass through.

-

Protocol:

-

Load supernatant onto XAD-16 column.

-

Wash with 3 Column Volumes (CV) of deionized water.

-

Elute with 100% Methanol.

-

Evaporate methanol to dryness (rotary evaporator, <40°C).

-

Step 2.3: Intermediate Polish (Size Exclusion)

-

Resin: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: Removes high molecular weight proteins and pigments that co-eluted from the XAD step.

Analytical HPLC Method Development

Before scaling to preparative isolation, the separation must be optimized on an analytical scale.

Table 1: Analytical Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 4.6 x 250 mm | Standard hydrophobic resolution. |

| Mobile Phase A | Water + 0.1% TFA | TFA ensures acidic pH (~2.0), protonating the citrate carboxyls. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile provides sharper peaks than Methanol for this class. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Detection | UV 215 nm (Peptide bond/Carbonyl) & 435 nm (if Fe-bound) | 215 nm is non-specific but sensitive; CAS assay used offline for confirmation. |

| Temperature | 25°C - 30°C | Ambient control ensures reproducibility. |

Gradient Protocol (Scouting)

-

0 min: 5% B

-

25 min: 60% B (Linear Ramp)

-

30 min: 95% B (Wash)

-

35 min: 5% B (Re-equilibration)

Note: Nannochelins typically elute between 15–35% B depending on the column carbon load. This compound usually elutes between A (more polar) and C (less polar).

Preparative Isolation Protocol

Objective: Scale up to isolate milligram quantities of this compound.

-

System: Preparative HPLC with Fraction Collector.

-

Column: Semi-prep C18 (10 mm or 21.2 mm ID).

-

Loading: Dissolve the LH-20 fraction in 10% MeCN/Water. Filter (0.45 µm).

-

Gradient Strategy: Flatten the gradient at the elution point of this compound to maximize resolution.

Optimized Preparative Gradient:

-

0-5 min: 5% B (Isocratic hold)

-

5-10 min: Ramp to 15% B

-

10-30 min: Shallow Ramp 15% -> 40% B (Critical Separation Window )

-

30-35 min: Ramp to 95% B (Wash)

Fraction Collection Logic:

-

Collect fractions based on UV threshold (215 nm).

-

Validation: Test aliquots of fractions using the Chrome Azurol S (CAS) Assay .

-

Positive Result: Color change from Blue -> Orange (indicates iron removal from dye by the siderophore).

-

Visualizations & Logic Maps

Figure 1: Purification Workflow

This diagram illustrates the critical path from fermentation to pure compound.

Caption: Figure 1. Step-by-step isolation workflow for this compound, prioritizing removal of media components prior to high-resolution HPLC.

Figure 2: HPLC Method Development Decision Tree

A logic guide for troubleshooting peak resolution issues.

Caption: Figure 2. Troubleshooting logic for optimizing the HPLC separation of structurally similar siderophore variants.

References

-

Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (Myxobacteria).[1] Production, isolation, physico-chemical and biological properties.[1][2][3] The Journal of Antibiotics, 45(2), 147–150.[1]

-

Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56.

- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003).Handbook of Spectroscopy. Wiley-VCH.

Sources

- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrronazols, metabolites from the myxobacteria Nannocystis pusilla and N. exedens, are unusual chlorinated pyrone-oxazole-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Structural Elucidaion of Nannochelin B using NMR Spectroscopy

Introduction: The Challenge of Microbial Siderophores

Myxobacteria are prolific producers of structurally diverse and biologically active secondary metabolites. Among these are the nannochelins, a family of citrate-hydroxamate siderophores produced by the myxobacterium Nannocystis exedens.[1] Siderophores are low-molecular-weight iron chelators that play a critical role in microbial iron acquisition.[2] Their complex structures, often featuring non-standard amino acids and unique linkages, present a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for unambiguously determining the constitution and configuration of such intricate natural products in solution.[3]

This application note provides a comprehensive, step-by-step guide to the analysis of NMR data for the structural elucidation of Nannochelin B. While specific high-resolution NMR datasets for this compound are not publicly available, this guide will utilize its known core structure and draw upon published data for a closely related citrate-based siderophore, ochrobactin-OH B, to illustrate the complete analytical workflow.[4] We will detail the causality behind experimental choices, provide self-validating protocols, and demonstrate the logical process of piecing together spectroscopic data to reveal the final molecular architecture.

Part 1: Experimental Design & Rationale

The successful elucidation of a novel natural product like this compound hinges on a well-designed suite of NMR experiments. The goal is to move systematically from basic structural features to the complete atomic connectivity of the molecule. Our strategy involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[5]

-

¹H NMR (Proton NMR): This is the starting point. It provides information on the number and type of proton environments, their relative abundance (integration), and their connectivity through scalar (J) coupling (multiplicity).[6]

-

¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule.[7][8] When combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] It is fundamental for tracing out spin systems within molecular fragments, such as the amino acid and fatty acid chains in this compound.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.[3] It is the primary method for assigning carbons that have attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3][9] These "long-range" correlations are used to connect the molecular fragments identified from COSY and HSQC data.

Logical Workflow for NMR Data Acquisition

The following diagram illustrates the logical flow of experiments and the information derived from each, culminating in the final structure.

Caption: Logical workflow for NMR-based structure elucidation.

Part 2: Protocols for NMR Data Acquisition

The following are detailed protocols for acquiring the necessary NMR data for a sample of this compound. These are generalized for a modern 600 MHz NMR spectrometer equipped with a cryoprobe but can be adapted for other instruments.

Protocol 1: Sample Preparation

Trustworthiness: Proper sample preparation is paramount for acquiring high-quality NMR data. The choice of solvent is critical to ensure the sample is fully dissolved and stable, and to avoid signal overlap with the analyte.

-

Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis.

-

Mass: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar natural products like siderophores.[4] For this protocol, we will use DMSO-d₆ as it is excellent for dissolving polar compounds and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) are well-defined.[4]

-

Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

Protocol 2: 1D and 2D NMR Data Acquisition

Expertise & Experience: The parameters below are selected to provide good resolution and sensitivity for a molecule of this compound's expected size and complexity. The relaxation delay (d1) is set to allow for near-complete T1 relaxation of most nuclei, ensuring more accurate integrations in the ¹H spectrum.

| Experiment | Key Parameters & Rationale |

| ¹H NMR | Spectral Width (sw): 12 ppm (covers the typical range for organic molecules).Number of Scans (ns): 16 (provides good signal-to-noise for a ~10 mg sample).Relaxation Delay (d1): 2 seconds.Acquisition Time (aq): ~4 seconds (ensures good digital resolution). |

| ¹³C NMR | Spectral Width (sw): 240 ppm (covers the full range of carbon chemical shifts).Number of Scans (ns): 1024 (more scans needed due to the low natural abundance of ¹³C).Relaxation Delay (d1): 2 seconds. |

| ¹H-¹H COSY | Spectral Width (sw): 12 ppm in both dimensions.Data Points (td): 2048 in F2, 512 in F1 (balances resolution and experiment time).Number of Scans (ns): 8 per increment. |

| ¹H-¹³C HSQC | Spectral Width (sw): 12 ppm (F2, ¹H), 180 ppm (F1, ¹³C).¹JCH Coupling Constant: Optimized for ~145 Hz (a typical one-bond C-H coupling).Number of Scans (ns): 4 per increment. |

| ¹H-¹³C HMBC | Spectral Width (sw): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C).Long-Range JCH: Optimized for 8 Hz (a good compromise for detecting 2- and 3-bond correlations).Number of Scans (ns): 16 per increment (requires more scans for weaker, long-range correlations). |

Part 3: Step-by-Step Data Analysis for this compound Elucidation

Here we outline the interpretive process. The structure of this compound consists of two modified N-hydroxy-N-cinnamoyl-L-lysine methyl ester units linked via amide bonds to a central citryl moiety. We will use representative chemical shift data from the similar siderophore ochrobactin-OH B and citrate to walk through the analysis.[4][10]

Step 1: Identifying the Key Spin Systems with COSY and HSQC

The first task is to identify the molecular fragments using COSY and HSQC data. The COSY spectrum reveals proton-proton coupling networks, while the HSQC assigns the directly attached carbons to each proton.

-

Modified Lysine Fragment: Starting with the distinct amide NH proton (δH ~8.1 ppm), a COSY correlation would be seen to the α-proton (H-2, δH ~4.1 ppm). From H-2, the COSY spectrum would show sequential correlations along the lysine chain: H-2 → H-3 → H-4 → H-5 → H-6. The HSQC spectrum would then be used to assign the corresponding carbons (C-2, C-3, C-4, C-5, C-6).

-

Cinnamoyl Fragment: The trans-vinylic protons of the cinnamoyl group would appear as two doublets with a large coupling constant (~16 Hz). COSY would show a clear correlation between them. Further COSY correlations would connect to the protons of the phenyl ring.

-

Citrate Fragment: The citrate core is characterized by two diastereotopic methylene protons. In a molecule like this compound, these would appear as an AB quartet (two doublets) in the ¹H NMR spectrum.[4] The BMRB data for citrate shows these protons around δH 2.58 ppm and the corresponding carbon at δC 48.4 ppm.[10] The COSY spectrum would confirm the geminal coupling between these two protons.

Step 2: Connecting the Fragments with HMBC

With the individual fragments identified, the HMBC spectrum is used to piece them together by identifying correlations over 2 and 3 bonds.

Caption: Key HMBC correlations linking molecular fragments.

-

Lysine to Cinnamoyl: A crucial HMBC correlation would be observed from the H-6 protons of the lysine chain to the carbonyl carbon of the cinnamoyl group. This confirms the N-acylation of the lysine side chain.

-

Lysine to Citrate: The amide proton (NH) of each lysine unit would show an HMBC correlation to one of the carbonyl carbons of the central citrate moiety. This establishes the amide bond linking the two main components.

-

Self-Validation: Complementary HMBC correlations provide a self-validating system. For instance, the methylene protons of the citrate core should show correlations to the amide carbonyl carbon of the lysine unit, confirming the connection from the other side of the bond.

Step 3: Final Assembly and Data Consolidation

By systematically analyzing all correlations, the complete structure of this compound can be assembled. The final step is to tabulate all assigned ¹H and ¹³C chemical shifts for a complete and verifiable record.

Table 1: Representative ¹H and ¹³C NMR Data for the Moieties of this compound (Based on analogous structures, Ochrobactin-OH B and Citrate)[4][10]

| Position | Fragment | δC (ppm) (Typical) | δH (ppm) (Typical) | Key HMBC Correlations |

| Citrate Core | ||||

| C-α | Citrate | ~174.9 | - | H-β, H-β' |

| C-β | Citrate | ~48.4 | ~2.6 (d), ~2.7 (d) | C-α, C-γ, Lysine Amide C=O |

| C-γ | Citrate | ~73.4 | - (quaternary) | H-β, H-β' |

| Modified Lysine | ||||

| C-1 (C=O) | Lysine | ~173.6 | - | H-2 |

| C-2 (α-CH) | Lysine | ~53.0 | ~4.1 (m) | C-1, C-3, C-4 |

| C-3 (CH₂) | Lysine | ~30.0 | ~1.7 (m) | C-2, C-4, C-5 |

| C-4 (CH₂) | Lysine | ~22.5 | ~1.3 (m) | C-3, C-5, C-6 |

| C-5 (CH₂) | Lysine | ~28.5 | ~1.5 (m) | C-4, C-6 |

| C-6 (CH₂) | Lysine | ~47.0 | ~3.4 (t) | C-4, C-5, Cinnamoyl C=O |

| Cinnamoyl Group | ||||

| C=O | Cinnamoyl | ~166.0 | - | H-6 (Lys), Vinyl-H |

| α-CH | Cinnamoyl | ~120.0 | ~6.5 (d) | C=O, β-CH, Phenyl-C |

| β-CH | Cinnamoyl | ~145.0 | ~7.6 (d) | C=O, α-CH, Phenyl-C |

| Phenyl | Cinnamoyl | ~128-135 | ~7.3-7.5 (m) | Vinyl Protons |

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the logical application of a suite of NMR experiments. By progressing from 1D ¹H and ¹³C spectra to 2D COSY, HSQC, and HMBC experiments, it is possible to unambiguously define the molecular fragments and then assemble them into the final structure. The HMBC experiment is particularly powerful, providing the long-range connectivity information necessary to link disparate spin systems. This application note provides a robust framework and detailed protocols that can be applied by researchers in natural product chemistry and drug discovery to confidently elucidate the structures of nannochelins and other complex microbial metabolites.

References

- Elyashberg, M., Williams, A. J., & Martin, G. E. (2015). Computer-assisted structure elucidation of natural products.

- Breitmaier, E. (2002).Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.

-

Hypha Discovery. Structure Elucidation by NMR. Retrieved February 3, 2026, from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 3, 2026, from [Link]

- Nithyapriya, S., et al. (2024). Purification and Characterization of Desferrioxamine B of Pseudomonas fluorescens and Its Application to Improve Oil Content, Nutrient Uptake, and Plant Growth in Peanuts. Journal of Soil Science and Plant Nutrition.

-

Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147–150. [Link]

-

Sandy, M., & Butler, A. (2011). A suite of citrate-derived siderophores from a marine Vibrio species isolated following the Deepwater Horizon oil spill. Journal of Natural Products, 74(6), 1439–1443. [Link]

-

Biological Magnetic Resonance Bank (BMRB). Entry: bmse000076 (Citrate). Retrieved February 3, 2026, from [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved February 3, 2026, from [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 3, 2026, from [Link]

-

Powers, R. (2006). Introduction to NMR and Its Application in Metabolite Structure Determination. Methods in Molecular Biology, 358, 219-258. [Link]

Sources

- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. A suite of citrate-derived siderophores from a marine Vibrio species isolated following the Deepwater Horizon oil spill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. bmse000076 Citrate at BMRB [bmrb.io]

Synthesis and Biological Evaluation of Nannochelin B Iron Complexes: A Technical Guide for Researchers

Introduction: The Nannochelins – A Class of Citrate-Hydroxamate Siderophores

Iron, an element crucial for numerous cellular processes, is paradoxically limited in bioavailability within biological systems due to the insolubility of its ferric (Fe³⁺) form. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron chelators. The Nannochelins, a family of citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens, represent a fascinating class of such molecules.[1] These compounds exhibit a modular structure, typically comprising a central citric acid scaffold linked to two hydroxamate-containing arms. Nannochelins A, B, and C have been identified, with Nannochelin B distinguished by its specific side chains.[1] While they have demonstrated weak to moderate growth-inhibitory activity against some bacteria and fungi, their primary biological role is believed to be in iron sequestration and transport.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound and its iron (III) complex, followed by detailed protocols for the biological evaluation of these complexes. The methodologies described herein are designed for researchers in microbiology, medicinal chemistry, and drug development, offering a robust framework for investigating the potential of this compound and its derivatives as antimicrobial agents or as platforms for targeted drug delivery.

Part 1: Chemical Synthesis of this compound and its Iron (III) Complex